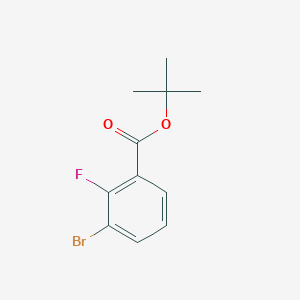

tert-Butyl 3-bromo-2-fluorobenzoate

Description

tert-Butyl 3-bromo-2-fluorobenzoate is a halogenated aromatic ester with a molecular formula inferred to be C₁₁H₁₂BrFO₂ (based on structural analogs in ). It is synthesized via a reaction between 5-bromo-2-fluoroaniline and di-tert-butyl dicarbonate in tetrahydrofuran (THF), catalyzed by dimethylaminopyridine (DMAP), yielding a 62.8% purified product after silica gel chromatography . The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 9.0896(4) Å, b = 10.8609(4) Å, c = 18.5637(8) Å, and β = 99.5050(10)° . Its molecular packing is stabilized by weak hydrogen bonds and van der Waals interactions, with bond lengths and angles within normal ranges .

The compound serves as a critical intermediate in pharmaceuticals, including antiviral agents, glycogen phosphorylase inhibitors, and gonadotropin-releasing hormone (GnRH) antagonists . Additionally, its structural analogs are employed in non-aqueous battery electrolytes and as EP2 agonists for glaucoma treatment .

Properties

IUPAC Name |

tert-butyl 3-bromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROZEBMMDVWPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200867 | |

| Record name | Benzoic acid, 3-bromo-2-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262834-58-1 | |

| Record name | Benzoic acid, 3-bromo-2-fluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262834-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-2-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-bromo-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

tert-Butyl 3-bromo-2-fluorobenzoate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.

Material Science: Employed in the synthesis of polymers and advanced materials.

Biological Studies: Used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-fluorobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or ketones through the transfer of oxygen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

tert-Butyl 3-bromo-2-fluorobenzoate differs from its isomers in the placement of substituents on the benzene ring, which significantly alters reactivity and applications:

- Crystallinity: The 3-bromo-2-fluoro isomer’s monoclinic crystal system contrasts with unspecified structures of other isomers, suggesting differences in packing efficiency and solubility .

Derivatives with Additional Substituents

- tert-Butyl 4-bromo-2,6-difluorobenzoate (CAS 1255208-34-4): The addition of a second fluorine at C6 increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-fluoro analogs .

- 5-Bromo-7-fluoroisobenzofuran-1(3H)-one (CAS 1255208-34-4): The lactone structure (isobenzofuranone) offers distinct reactivity for ring-opening polymerizations, unlike ester-based analogs .

Functional Group Variations

- Methyl 2-amino-5-bromo-4-methoxybenzoate: The amino and methoxy groups enable diverse functionalization (e.g., amidation), broadening utility in drug synthesis compared to halogenated esters .

Biological Activity

tert-Butyl 3-bromo-2-fluorobenzoate is an organic compound that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It is characterized by its molecular structure, which includes a tert-butyl ester group attached to a benzene ring that is further substituted with bromine and fluorine atoms. This unique substitution pattern significantly influences its biological activity.

- Molecular Formula : C11H12BrF O2

- Molecular Weight : Approximately 275.12 g/mol

- Structural Features : The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and biological activity of the compound, making it a valuable scaffold for further chemical modifications.

Biological Activity Overview

Compounds similar to this compound often exhibit significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The halogen substituents are known to enhance binding affinity towards specific enzymes or receptors involved in various biological pathways.

The mechanism by which this compound exerts its effects involves:

- Interaction with enzymes or receptors, modulating their activity.

- Potential inhibition of specific biological pathways due to its structural characteristics.

- Enhanced lipophilicity leading to improved cell membrane permeability.

Table 1: Biological Activities of Related Compounds

Case Study: Antimicrobial Activity

In a study examining various bromo-substituted benzoates, this compound demonstrated notable antimicrobial properties against several bacterial strains. The presence of bromine and fluorine was linked to increased potency compared to non-halogenated analogs. This suggests that the compound could be explored as a lead in the development of new antimicrobial agents.

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of compounds derived from brominated benzoates. The results indicated that derivatives similar to this compound could inhibit pro-inflammatory cytokines, potentially providing a pathway for developing new anti-inflammatory drugs.

Applications in Medicinal Chemistry

The compound is explored for its potential as a precursor in synthesizing bioactive molecules targeting specific enzymes or receptors. Its unique structural features allow it to serve as a building block for more complex organic molecules, contributing to drug discovery efforts aimed at treating various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.